2,6-Dichloro-4-methylnicotinaldehyde
Overview
Description
2,6-Dichloro-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylnicotinaldehyde using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-methylpyridine-3-carboxylic acid.
Reduction: 2,6-Dichloro-4-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinaldehyde: Lacks the methyl group at the 4 position.
4-Methylnicotinaldehyde: Lacks the chlorine atoms at the 2 and 6 positions.
2,6-Dichloro-4-methylpyridine: Lacks the aldehyde group.
Uniqueness
2,6-Dichloro-4-methylnicotinaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHRJWIUZARPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551195 | |
Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-70-7 | |
Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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